molecular formula C17H16ClN3O4 B3458803 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide

Cat. No. B3458803
M. Wt: 361.8 g/mol
InChI Key: JAXKXVHEMNPAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR), which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential treatment for various B-cell malignancies.

Mechanism of Action

BTK is a critical component of the N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide signaling pathway, which is essential for the survival and proliferation of B-cells. Upon activation of the N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide, BTK is recruited to the membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cells in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to inhibit the proliferation and migration of B-cells, leading to the suppression of tumor growth. TAK-659 has also been shown to modulate the immune microenvironment, leading to the activation of T-cells and the suppression of regulatory T-cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potency and selectivity for BTK, which allows for the specific targeting of B-cell malignancies. TAK-659 has also shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. One of the limitations of TAK-659 is its potential for off-target effects, which may lead to unwanted toxicities.

Future Directions

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of the PI3K-AKT-mTOR pathway or the anti-PD-1/PD-L1 checkpoint inhibitors. Another area of interest is the evaluation of TAK-659 in combination with chemotherapy or radiation therapy in preclinical models of B-cell malignancies. Finally, the development of TAK-659 as a therapeutic agent for other diseases, such as autoimmune disorders or inflammatory diseases, is also an area of interest.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent inhibitory activity against BTK, leading to the suppression of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide signaling and the induction of apoptosis in B-cells.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-15-11-13(3-6-16(15)20-7-9-25-10-8-20)19-17(22)12-1-4-14(5-2-12)21(23)24/h1-6,11H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXKXVHEMNPAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.